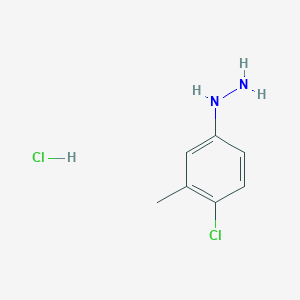

(4-Chloro-3-methylphenyl)hydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-3-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMRABNTKNEXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593051 | |

| Record name | (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221687-08-7 | |

| Record name | (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Chloro-3-methylphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (4-Chloro-3-methylphenyl)hydrazine hydrochloride, a key chemical intermediate in organic synthesis and pharmaceutical development. This document outlines its chemical properties, synthesis protocols, and significant applications, presenting data in a structured and accessible format for technical audiences.

Compound Identification and Properties

This compound is an organic compound utilized as a reactant in the synthesis of various molecules.[1][2] Its hydrochloride salt form enhances its stability and solubility in certain solvents, making it a versatile reagent in laboratory settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 221687-08-7 | [1][3][4][5] |

| Molecular Formula | C₇H₉ClN₂·HCl or C₇H₁₀Cl₂N₂ | [1][3][5] |

| Molecular Weight | 193.07 g/mol | [3][5] |

| Appearance | Off-White to Pale Yellow Crystalline Powder | [3] |

| Melting Point | 196-198°C | [3] |

| Alternate CAS (Free Base) | 62646-06-4 | [4][6] |

| InChI Key | QBMRABNTKNEXER-UHFFFAOYSA-N | [1][3] |

Synthesis Protocol

The synthesis of substituted phenylhydrazine hydrochlorides, such as this compound, typically involves a two-step process: diazotization of the corresponding aniline followed by reduction.

Experimental Protocol: General Synthesis of Phenylhydrazine Hydrochloride Intermediates

This procedure is a general method for the synthesis of hydrazine hydrochloride intermediates and can be adapted for this compound starting from 4-chloro-3-methylaniline.

Step 1: Diazotization

-

Dissolve the starting aniline (e.g., 4-chloro-3-methylaniline) (3 mmol) in 6 M aqueous HCl.

-

Cool the solution to -5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) (3.3 mmol) dropwise while maintaining the temperature at -5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.[7]

Step 2: Reduction

-

Prepare a solution of tin(II) chloride (SnCl₂) (7.5 mmol) dissolved in concentrated HCl.

-

Add the SnCl₂ solution dropwise to the diazonium salt solution from Step 1.

-

Allow the resulting mixture to warm to room temperature and continue stirring for 1 hour.[7]

-

The resulting precipitate (the desired phenylhydrazine hydrochloride) is collected by filtration.

-

Wash the solid with a small amount of HCl solution and dry it under a vacuum. The intermediate is often used directly without further purification.[7]

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in the development of therapeutic agents and other complex organic molecules.

-

COX-2 Inhibitors: It serves as a key reactant in the preparation of phenylpyrazoles, which are investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[1] COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are crucial in managing pain and inflammation.

-

Prolylcarboxypeptidase Inhibitors: The compound is also used in the synthesis of piperidine derivatives that act as inhibitors of prolylcarboxypeptidase (PRCP).[1] PRCP is an enzyme implicated in various physiological processes, and its inhibitors are explored for potential therapeutic applications.

-

Dye Synthesis: This chemical is utilized as an intermediate in the production of azo dyes, which have widespread use in the textile and paper industries.[2]

Diagram 2: Application in Synthesis

Caption: Role as a reactant in the synthesis of pharmaceutical inhibitors.

References

- 1. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride [cymitquimica.com]

- 2. (4-Chloro-3-methyl-phenyl)-hydrazine hydrochloride [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride [lgcstandards.com]

- 5. labsolu.ca [labsolu.ca]

- 6. (4-CHLORO-3-METHYL-PHENYL)-HYDRAZINE | 62646-06-4 [chemicalbook.com]

- 7. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

(4-Chloro-3-methylphenyl)hydrazine hydrochloride chemical properties

An In-depth Technical Guide on the Chemical Properties of (4-Chloro-3-methylphenyl)hydrazine Hydrochloride

This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental protocols for its synthesis and a significant application, and visualizations of relevant chemical processes.

Core Chemical Properties

This compound is a substituted hydrazine salt primarily utilized as an intermediate in organic synthesis.[1] Its physical and chemical characteristics are summarized below.

Quantitative Data Summary

The following table outlines the key quantitative properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 221687-08-7 | [2][3] |

| Molecular Formula | C₇H₉ClN₂·HCl (or C₇H₁₀Cl₂N₂) | [2][3][4] |

| Molecular Weight | 193.07 g/mol | [2][3] |

| Melting Point | 196-198°C | [2] |

| Appearance | Off-White to Pale Yellow Solid/Powder | [2] |

| Exact Mass | 192.0221037 u | [2] |

| Purity | ≥95% | [5] |

| InChI Key | QBMRABNTKNEXER-UHFFFAOYSA-N | [2][4] |

| Alternate CAS (Free Base) | 62646-06-4 | [3][6][7] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the Fischer indole synthesis are provided below.

Synthesis of this compound

This protocol describes a common method for synthesizing substituted phenylhydrazine hydrochlorides via diazotization of the corresponding aniline followed by reduction.

Materials:

-

4-Chloro-3-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride (SnCl₂)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization: Dissolve 4-chloro-3-methylaniline (1 equivalent) in concentrated HCl, diluted with water. Cool the solution to -5°C in an ice-salt bath.[8]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, maintaining the temperature below 0°C.[8]

-

Stir the resulting diazonium salt solution for 30 minutes in the cold bath.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride (2.5 equivalents) in concentrated HCl.

-

Add the diazonium salt solution dropwise to the tin(II) chloride solution. The temperature may rise; maintain it around room temperature.[8]

-

After the addition is complete, stir the mixture for 1 hour at room temperature.[8]

-

The this compound will precipitate as a solid.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold dilute HCl solution and then with a cold organic solvent (e.g., ethanol or ether) to remove impurities.

-

Dry the final product in a vacuum desiccator.

Application in Fischer Indole Synthesis

This compound is a key precursor for creating indole structures via the Fischer indole synthesis, a reaction of significant importance in medicinal chemistry.[4][9][10] This reaction produces an indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[9][10]

Materials:

-

This compound

-

A suitable ketone or aldehyde (e.g., acetone, cyclohexanone)

-

Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid)[10][11]

-

Solvent (e.g., ethanol, toluene, or glacial acetic acid)

Procedure:

-

Hydrazone Formation: Dissolve this compound (1 equivalent) and the selected ketone or aldehyde (1.1 equivalents) in the chosen solvent (e.g., ethanol).

-

Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Add the acid catalyst to the reaction mixture. The choice of catalyst and temperature is crucial and often depends on the specific substrates.[10]

-

Continue to heat the mixture at reflux. The reaction involves a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[9][10]

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Work-up and Purification: Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting crude indole derivative using column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the key chemical processes described in this guide.

Synthesis Workflow

Caption: Synthesis of this compound.

Fischer Indole Synthesis Pathway

Caption: Key steps of the Fischer indole synthesis pathway.

References

- 1. (4-Chloro-3-methyl-phenyl)-hydrazine hydrochloride [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride [lgcstandards.com]

- 4. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride [cymitquimica.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 62646-06-4|(4-Chloro-3-methylphenyl)hydrazine|BLD Pharm [bldpharm.com]

- 7. (4-CHLORO-3-METHYL-PHENYL)-HYDRAZINE | 62646-06-4 [chemicalbook.com]

- 8. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (4-Chloro-3-methylphenyl)hydrazine Hydrochloride

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of (4-Chloro-3-methylphenyl)hydrazine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and professionals in drug development, this document details the analytical methodologies and data essential for the characterization of this compound.

This compound is a substituted phenylhydrazine derivative with the chemical formula C₇H₉ClN₂·HCl. Its structure is characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a hydrazine group, which is protonated to form the hydrochloride salt. The precise arrangement of these substituents on the aromatic ring is critical to its reactivity and its role as a precursor in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a foundational dataset for its identification and handling.

| Property | Value | Reference |

| CAS Number | 221687-08-7 | [1][2] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [3] |

| Molecular Weight | 193.07 g/mol | [3] |

| Appearance | Off-White to Pale Yellow Solid | [3] |

| Melting Point | 196-198 °C | [3] |

Spectroscopic and Structural Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the hydrazine moiety. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic-H (multiple) | 6.8 - 7.5 | d, dd, s | ~2-9 |

| -CH₃ | ~2.3 | s | N/A |

| -NHNH₃⁺ | Broad singlet | s | N/A |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-CH₃ | 135 - 145 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 115 - 130 |

| -CH₃ | ~20 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The hydrochloride salt of a hydrazine will exhibit characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch (hydrazinium) | 3200 - 3400 (broad) | Stretching vibration of the N-H bonds in the -NHNH₃⁺ group. |

| Aromatic C-H stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C=C stretch (aromatic) | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| C-N stretch | 1250 - 1350 | Stretching vibration of the carbon-nitrogen bond. |

| C-Cl stretch | 700 - 850 | Stretching vibration of the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For (4-Chloro-3-methylphenyl)hydrazine, the free base, the molecular ion peak [M]⁺ would be expected. The fragmentation pattern would likely involve the loss of the hydrazine group and cleavage of the aromatic ring. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern.

| Fragment | Expected m/z | Description |

| [C₇H₉ClN₂]⁺ | ~156/158 | Molecular ion peak of the free base, showing the isotopic pattern for one chlorine atom. |

| [C₇H₈Cl]⁺ | ~127/129 | Loss of -NH₂ group. |

| [C₆H₅Cl]⁺ | ~112/114 | Loss of methyl and hydrazine groups. |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality data for structure elucidation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid exchange of the labile hydrazine protons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used with the neat solid.

-

Instrumentation: A Fourier-transform infrared spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first and then subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization Method: Electron ionization (EI) or electrospray ionization (ESI) can be used. ESI is often preferred for polar and thermally labile molecules like hydrochloride salts.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Analysis: The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

Logical Relationships and Applications

This compound is a key building block in the synthesis of various heterocyclic compounds, most notably indole derivatives through the Fischer indole synthesis.[4] This reaction is fundamental in the development of pharmaceuticals, including a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][5]

Caption: Logical workflow for the synthesis of COX-2 inhibitors and structure elucidation.

Conclusion

The structural elucidation of this compound is a critical step in its application for pharmaceutical synthesis. This guide has outlined the key physicochemical properties, expected spectroscopic data, and detailed experimental protocols necessary for its comprehensive characterization. The provided information serves as a valuable resource for scientists and researchers, ensuring the quality and identity of this important chemical intermediate.

References

- 1. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride [cymitquimica.com]

- 2. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride [lgcstandards.com]

- 3. echemi.com [echemi.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. 2,3-Diaryl-substituted indole based COX-2 inhibitors as leads for imaging tracer development - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of (4-Chloro-3-methylphenyl)hydrazine Hydrochloride

(4-Chloro-3-methylphenyl)hydrazine hydrochloride is a significant chemical intermediate used in the synthesis of various pharmaceuticals and dyes.[1][2] Notably, it serves as a reactant in the preparation of piperidine derivatives, which act as prolylcarboxypeptidase inhibitors, and phenylpyrazoles that function as cyclooxygenase-2 (COX-2) inhibitors.[2] This guide provides a detailed overview of its primary synthesis pathway, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Primary Synthesis Pathway: From 4-Chloro-3-methylaniline

The most prevalent and well-documented method for synthesizing this compound begins with the starting material 4-chloro-3-methylaniline.[3] The synthesis is a two-step process involving:

-

Diazotization: The primary amine group of 4-chloro-3-methylaniline is converted into a diazonium salt using nitrous acid.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative.[4]

The overall reaction is depicted below:

Experimental Protocols

The following section details the experimental procedures for the key steps in the synthesis.

Step 1: Diazotization of 4-Chloro-3-methylaniline

This step involves the reaction of 4-chloro-3-methylaniline with nitrous acid (formed in situ from sodium nitrite and a strong acid) at low temperatures to form the diazonium salt.[5]

Methodology:

-

Dissolve 4-chloro-3-methylaniline in an aqueous solution of hydrochloric acid (e.g., 6 M HCl).[6]

-

Cool the mixture to a temperature between -5 °C and 5 °C in an ice bath.[6][7]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the low temperature.[6][8]

-

Stir the resulting mixture for approximately 30 minutes to ensure the complete formation of the 4-chloro-3-methylbenzene diazonium chloride intermediate.[6] The diazonium salt solution is typically used immediately in the next step without isolation.[5]

Step 2: Reduction of the Diazonium Salt

The diazonium salt is then reduced to form the final hydrazine hydrochloride product. Various reducing agents can be employed, with tin(II) chloride and sodium sulfite being common choices.[4]

Methodology using Tin(II) Chloride:

-

Prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[6]

-

Add the SnCl₂ solution dropwise to the previously prepared cold diazonium salt solution.[6]

-

Allow the reaction mixture to warm to room temperature and continue stirring for about 1 hour.[6]

-

The product, this compound, will precipitate out of the solution as a solid.[6]

-

Collect the precipitate by filtration, wash it with a small amount of cold hydrochloric acid solution, and dry it under a vacuum.[6]

Methodology using Sodium Sulfite/Bisulfite:

-

To the cold diazonium salt solution, add a solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).[7]

-

After the addition is complete, the temperature may be slowly raised to facilitate the reduction.[7]

-

Upon completion of the reaction, the mixture is cooled to induce crystallization of the product.[7]

-

The solid product is then isolated by filtration, washed, and dried.

The experimental workflow is illustrated in the diagram below:

Quantitative Data Summary

The efficiency of the synthesis can vary depending on the specific reagents and conditions used. The table below summarizes quantitative data from various reported synthesis methods.

| Starting Material | Reducing Agent | Yield (%) | Purity (%) | Reference |

| 4-Chloroaniline | Ammonium Sulfite | 86.8 | 99.2 | [9] |

| p-Chloroaniline | 5% Ruthenium-Carbon (H₂) | 98.2 | 99.7 | [10] |

| 4-Bromochlorobenzene | Hydrazine Hydrate | 88.1 | 99.29 | [10] |

| 4-Chloroaniline | Sodium Metabisulfite | Not specified | 98.06 | [11] |

Note: Data for closely related chloro-phenylhydrazine derivatives are included to provide a comparative context for reaction efficiency.

Alternative Synthesis Routes

While the diazotization of 4-chloro-3-methylaniline is the primary route, other methods have been developed:

-

From 4-Bromochlorobenzene: This method involves a reaction with hydrazine hydrate in the presence of a phase transfer catalyst and a copper/cobalt catalyst system.[10][12] The reaction is typically heated for several hours, and the product is isolated after acidification with hydrochloric acid.[10] This approach avoids the use of diazotization but requires careful control of reaction conditions.[12]

-

From 2-Chloro-5-nitrotoluene: This precursor can be converted to the target molecule. The first step is the reduction of the nitro group to an amine, yielding 4-chloro-3-methylaniline. This can be achieved through methods like catalytic hydrogenation. Following the reduction, the standard diazotization and reduction sequence is employed as described above.

These alternative pathways offer flexibility depending on the availability and cost of starting materials and the desired scale of the synthesis.

References

- 1. (4-Chloro-3-methyl-phenyl)-hydrazine hydrochloride [myskinrecipes.com]

- 2. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride [cymitquimica.com]

- 3. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 6. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 10. 4-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google Patents [patents.google.com]

- 12. CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of (4-Chloro-3-methylphenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-chloro-3-methylphenyl)hydrazine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic routes, starting materials, and experimental protocols, with a focus on providing actionable data and clear visualizations to support research and development efforts.

Introduction

This compound is a substituted arylhydrazine derivative frequently utilized in the synthesis of heterocyclic compounds with potential therapeutic applications. Its structural features make it a valuable building block in medicinal chemistry. The synthesis of this compound and its analogs is a critical step in the early stages of drug discovery and development. This guide outlines the predominant synthetic strategies, focusing on the diazotization of a substituted aniline followed by a reduction reaction.

Core Synthetic Pathway

The most common and well-established method for the synthesis of this compound begins with the starting material 4-chloro-3-methylaniline. The synthesis proceeds through a two-step process:

-

Diazotization: The primary amino group of 4-chloro-3-methylaniline is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid. This reaction is highly sensitive to temperature and is generally carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative. Various reducing agents can be employed for this transformation, with stannous chloride (tin(II) chloride) and sodium sulfite being the most frequently reported. The choice of reducing agent can influence the reaction conditions, yield, and purity of the final product.

The overall synthetic scheme is depicted below:

Starting Materials and Reagents

A comprehensive list of the primary starting materials and reagents required for the synthesis is provided in the table below.

| Starting Material/Reagent | Chemical Formula | CAS Number | Notes |

| 2-Chloro-5-nitrotoluene | C₇H₆ClNO₂ | 89-60-1 | Precursor for the synthesis of 4-chloro-3-methylaniline. |

| 4-Chloro-3-methylaniline | C₇H₈ClN | 7149-75-9 | Primary starting material for the target compound.[1][2] |

| Sodium Nitrite | NaNO₂ | 7632-00-0 | Used for the in situ generation of nitrous acid in diazotization. |

| Hydrochloric Acid | HCl | 7647-01-0 | Used as the acidic medium for diazotization and salt formation. |

| Stannous Chloride (Tin(II) chloride) | SnCl₂ | 7772-99-8 | A common reducing agent for the conversion of diazonium salts. |

| Sodium Sulfite | Na₂SO₃ | 7757-83-7 | An alternative reducing agent for the diazonium salt. |

| Ammonium Sulfite | (NH₄)₂SO₃ | 10196-04-0 | Another alternative sulfite-based reducing agent.[3] |

| Platinum Catalyst | Pt | 7440-06-4 | Used for the catalytic hydrogenation of 2-chloro-5-nitrotoluene. |

| Hydrogen Gas | H₂ | 1333-74-0 | Used in conjunction with a catalyst for hydrogenation. |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, 4-chloro-3-methylaniline, and the target compound, this compound.

Synthesis of 4-Chloro-3-methylaniline from 2-Chloro-5-nitrotoluene

This procedure describes the synthesis of the primary starting material via catalytic hydrogenation.

Experimental Workflow:

Procedure:

-

In a suitable reaction kettle, combine 2-chloro-5-nitrotoluene, a platinum catalyst, and hydrogen gas.

-

Maintain the reaction temperature between 85-120 °C and the pressure between 0.7-1.2 MPa.

-

Allow the reduction reaction to proceed until completion, monitoring by an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is worked up to isolate the 4-chloro-3-methylaniline product.

Synthesis of this compound

The following protocols detail the synthesis of the target compound using two different reducing agents.

This is a widely used and effective method for the synthesis of arylhydrazines.[4]

Experimental Workflow:

Procedure:

-

Dissolve the substituted aniline (e.g., 4-chloro-3-methylaniline, 3 mmol) in 6 M aqueous HCl at -5 °C.

-

Slowly add an aqueous solution of sodium nitrite (0.23 g, 3.3 mmol).

-

Stir the mixture for an additional 0.5 hours at -5 °C.

-

Prepare a solution of stannous chloride (1.7 g, 7.5 mmol) dissolved in concentrated HCl and add it dropwise to the diazonium salt solution.

-

Allow the resulting mixture to warm to room temperature and stir for an additional hour.

-

Filter the resulting solid, wash with a small amount of HCl solution, and dry under vacuum to yield the desired phenylhydrazine hydrochloride intermediate.

This method presents an alternative to the use of heavy metal reducing agents.[3]

Experimental Workflow:

Procedure:

-

Under acidic conditions and at a temperature of 5-10 °C, slowly add a 20% aqueous solution of sodium nitrite to 4-chloroaniline to form the diazonium salt.

-

At room temperature, add the diazonium salt solution dropwise to an aqueous solution of ammonium sulfite.

-

Heat the reaction mixture to 50-60 °C and maintain this temperature for 3-4 hours.

-

At 50-70 °C, add a 20% hydrochloric acid solution dropwise and maintain the temperature for 1-2 hours.

-

Cool the mixture, filter the precipitate, wash, and dry to obtain the final product.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the synthesis of chlorophenylhydrazine hydrochlorides, providing a basis for comparison of the different synthetic methods.

| Starting Material | Reducing Agent | Yield | Purity | Reference |

| 4-chloroaniline | Ammonium Sulfite | 86.8% | 99.2% | [3] |

| 4-bromochlorobenzene | Hydrazine Hydrate | 88.1% | 99.29% | [5] |

| p-chloroaniline | Ruthenium-carbon/H₂ | 98.2% | 99.7% | [5] |

| 4-chloroaniline | Sodium Pyrosulfite | - | 98.06% | [6] |

Note: Data for the specific synthesis of this compound is limited in publicly available literature. The data presented for 4-chlorophenylhydrazine hydrochloride provides a reasonable proxy for expected outcomes.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, a crucial intermediate for pharmaceutical research and development. The primary synthetic route via diazotization of 4-chloro-3-methylaniline followed by reduction has been thoroughly described, with specific experimental protocols and workflows presented. The use of different reducing agents, such as stannous chloride and ammonium sulfite, offers flexibility in the synthetic approach. The provided quantitative data, while primarily for a closely related analog, serves as a valuable benchmark for process optimization. The diagrams and structured information within this guide are intended to facilitate a deeper understanding and practical application of these synthetic methods in a laboratory setting.

References

- 1. PubChemLite - 4-chloro-3-methylaniline (C7H8ClN) [pubchemlite.lcsb.uni.lu]

- 2. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 4. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google Patents [patents.google.com]

Physical properties of (4-Chloro-3-methylphenyl)hydrazine hydrochloride

An In-depth Technical Guide to the Physical Properties of (4-Chloro-3-methylphenyl)hydrazine Hydrochloride

Introduction

This compound, with the CAS number 221687-08-7, is a chemical intermediate with significant applications in the synthesis of pharmaceuticals and other organic compounds.[1][2][3] Notably, it serves as a crucial reactant in the preparation of piperidine derivatives that act as prolylcarboxypeptidase inhibitors and in the synthesis of phenylpyrazoles which function as cyclooxygenase-2 (COX-2) inhibitors.[4] This guide provides a comprehensive overview of its physical properties, experimental protocols for their determination, and its role in synthetic pathways.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in research and development.

| Property | Value | Source(s) |

| CAS Number | 221687-08-7 | [1][2] |

| Molecular Formula | C₇H₉ClN₂·HCl | [1][4] |

| Molecular Weight | 193.07 g/mol | [1][2][4] |

| Appearance | Off-White to Pale Yellow Crystalline Solid | [2] |

| Melting Point | 196-198°C | [2] |

| Solubility | No quantitative data available. | |

| Storage Temperature | -20°C | [1] |

| InChI Key | QBMRABNTKNEXER-UHFFFAOYSA-N | [2][4] |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

-

Sample Preparation : A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus : A calibrated digital melting point apparatus is used.

-

Procedure :

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased rapidly to about 15-20°C below the expected melting point (196°C).

-

The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow.

-

Solubility Assessment

A qualitative assessment of solubility provides practical information for reaction setup and purification.

-

Solvent Selection : A range of standard laboratory solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) are selected.

-

Procedure :

-

Approximately 10-20 mg of the compound is placed into a series of test tubes.

-

A small volume (e.g., 1 mL) of a solvent is added to a test tube.

-

The mixture is agitated or vortexed at a controlled temperature (e.g., room temperature).

-

Observations are made to determine if the solid dissolves completely, partially, or not at all. The process can be repeated with gentle heating for solvents like water, as the compound is noted to be soluble in hot water.

-

Synthetic Applications Workflow

This compound is a key building block in medicinal chemistry. Its primary role is as a precursor in multi-step syntheses to create more complex, biologically active molecules. The following diagram illustrates its position in the workflow for developing potential therapeutic agents.

Caption: Synthetic workflow of the title compound.

References

Technical Guide: Solubility Profile of (4-Chloro-3-methylphenyl)hydrazine hydrochloride

This technical guide provides a comprehensive overview of the available solubility data for (4-Chloro-3-methylphenyl)hydrazine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require an in-depth understanding of this compound's physicochemical properties. This document compiles qualitative solubility information, presents data for a structurally similar compound for comparative analysis, and outlines a detailed experimental protocol for precise solubility determination.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds, including those with potential pharmaceutical applications. A thorough understanding of its solubility is critical for its effective use in synthesis, formulation, and biological studies. This guide addresses the current knowledge gap by consolidating available data and providing standardized methodologies for its determination.

Solubility Data

Currently, specific quantitative solubility data for this compound in a range of solvents and temperatures is limited in publicly available literature. However, qualitative assessments have been reported.

Qualitative Solubility of this compound

The following table summarizes the known qualitative solubility of this compound.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

Solubility of Structurally Analogous Compound: 4-Chlorophenylhydrazine hydrochloride

For comparative purposes, the solubility data for the structurally similar compound, 4-Chlorophenylhydrazine hydrochloride, is presented below. Due to the structural similarity, this data can provide an initial estimate for the solubility behavior of this compound.

| Solvent | Solubility | Temperature |

| Water | 50 g/L[2] | 20 °C |

| Hot Water | Soluble[3][4] | - |

| Methanol | Soluble[3][4] | - |

Experimental Protocol for Solubility Determination: Shake-Flask Method

To obtain precise and reliable quantitative solubility data for this compound, the shake-flask method is a widely accepted and robust technique. This protocol outlines the steps for determining the equilibrium solubility.

Materials

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.

-

-

Data Analysis:

-

Calculate the solubility as the mean concentration from at least three replicate experiments.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

Spectroscopic and Synthetic Profile of (4-Chloro-3-methylphenyl)hydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for (4-Chloro-3-methylphenyl)hydrazine hydrochloride (CAS No. 221687-08-7). Due to the limited availability of public spectroscopic data for this specific compound, this guide also presents data for structurally similar compounds to provide a comparative reference for researchers. Additionally, detailed, generalized experimental protocols for spectroscopic analysis and a plausible synthetic pathway are outlined to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a substituted phenylhydrazine derivative. Phenylhydrazines are valuable reagents in organic synthesis, notably in the Fischer indole synthesis, and serve as precursors for various heterocyclic compounds with potential pharmacological activities. For instance, derivatives of this compound have been investigated as cyclooxygenase-2 (COX-2) inhibitors.[1]

| Property | Value | Source |

| CAS Number | 221687-08-7 | [2][3] |

| Molecular Formula | C₇H₉ClN₂·HCl | [1][2] |

| Molecular Weight | 193.07 g/mol | [2][3] |

| Exact Mass | 192.0221 u | [2] |

| Appearance | Off-White to Pale Yellow Solid | [3] |

| Melting Point | 196-198°C | [3] |

| InChI Key | QBMRABNTKNEXER-UHFFFAOYSA-N | [1] |

| SMILES | Cl.Cc1cc(NN)ccc1Cl | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons. The aromatic protons will likely appear as a set of multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The methyl group protons would be a singlet around δ 2.0-2.5 ppm. The hydrazine protons (-NHNH₃⁺) will be broad singlets and their chemical shift will be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display signals for the seven unique carbon atoms in the molecule. For comparison, the reported ¹³C NMR spectral data for 4-Methylphenylhydrazine hydrochloride is presented below.[5]

| 4-Methylphenylhydrazine hydrochloride | |

| Carbon Atom | Chemical Shift (ppm) |

| C1 (C-NHNH₂) | ~145 |

| C2, C6 | ~113 |

| C3, C5 | ~130 |

| C4 (C-CH₃) | ~130 |

| CH₃ | ~20 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H bonds of the hydrazinium ion, C-H bonds of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and the C-Cl bond.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (hydrazinium) | 3200-3000 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (methyl) | 2975-2850 |

| C=C stretch (aromatic) | 1600-1450 |

| C-N stretch | 1350-1250 |

| C-Cl stretch | 800-600 |

Mass Spectrometry (MS)

The mass spectrum of the free base, (4-Chloro-3-methylphenyl)hydrazine (Molecular Weight: 156.62 g/mol ), would be expected to show a molecular ion peak (M⁺) at m/z 156 and an isotopic peak at m/z 158 due to the presence of the ³⁷Cl isotope.[6] The hydrochloride salt itself is not typically observed directly in the mass spectrum under standard ionization techniques like electron ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the compound is a hydrochloride salt.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum should be reported in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

For electrospray ionization (ESI), the concentration should be in the low µg/mL range.

-

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

-

Synthetic Workflow and Potential Applications

This compound can be synthesized from 4-chloro-3-methylaniline. The general synthetic route involves diazotization of the aniline followed by reduction of the resulting diazonium salt.

As a versatile chemical intermediate, this compound can be utilized in the synthesis of various biologically active molecules. One notable application is in the preparation of phenylpyrazole derivatives, which have been investigated as selective COX-2 inhibitors.

References

- 1. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride [cymitquimica.com]

- 2. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride [lgcstandards.com]

- 3. echemi.com [echemi.com]

- 4. 221687-08-7|this compound|BLD Pharm [bldpharm.com]

- 5. 4-Methylphenylhydrazine hydrochloride(637-60-5) 13C NMR spectrum [chemicalbook.com]

- 6. (4-Chloro-3-methyl-phenyl)-hydrazine | 62646-06-4 | MCA64606 [biosynth.com]

The Dawn of a Versatile Moiety: A Technical Guide to the Discovery and History of Substituted Phenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of phenylhydrazine and its substituted derivatives marks a pivotal moment in the history of organic chemistry and medicinal science. From its serendipitous initial synthesis to its role in the development of the first synthetic pharmaceuticals and its enduring importance in modern drug discovery and as a versatile chemical reagent, the phenylhydrazine scaffold has proven to be of profound significance. This in-depth technical guide explores the core of this fascinating history, detailing the key discoveries, experimental methodologies, and the quantitative data that underscore the journey of these remarkable compounds.

The Genesis: Emil Fischer and the Birth of Phenylhydrazine

The story of phenylhydrazine begins in 1875 with the German chemist Hermann Emil Fischer.[1] While investigating the reduction of diazonium salts, Fischer unexpectedly synthesized the first hydrazine derivative, phenylhydrazine.[1] This discovery was not merely the creation of a new molecule but the unveiling of a versatile reagent that would unlock new frontiers in chemistry. Fischer himself utilized phenylhydrazine to elucidate the complex structures of sugars through the formation of crystalline osazones, a landmark achievement in carbohydrate chemistry.[1] His initial publication also laid the groundwork for understanding the fundamental properties of hydrazines.[1]

The preparation of phenylhydrazine, as first described by Fischer, involves the reduction of a phenyl diazonium salt, typically formed from aniline.[1] This foundational reaction remains a cornerstone of aromatic chemistry.

Early Pharmaceutical Marvels: The Rise of Substituted Phenylhydrazines in Medicine

The true potential of the phenylhydrazine core was realized with the synthesis of its substituted derivatives. A landmark in this journey was the synthesis of Antipyrin (phenazone) in 1883 by Ludwig Knorr.[2] This pyrazolone derivative, a product of the reaction between phenylhydrazine and ethyl acetoacetate, became the first fully synthetic drug to be introduced into clinical practice, marking the dawn of the modern pharmaceutical industry.[2] It was widely used as an analgesic and antipyretic.

Decades later, another class of substituted phenylhydrazines emerged with profound therapeutic impact: the monoamine oxidase inhibitors (MAOIs). The journey began with the anti-tubercular drug iproniazid, a derivative of isoniazid, which was first synthesized in 1912.[1] In the 1950s, its mood-elevating side effects were observed in tuberculosis patients, leading to its repurposing as the first antidepressant.[1][3] This discovery was instrumental in forming the monoamine hypothesis of depression.

Quantitative Data on Phenylhydrazine and its Derivatives

The following tables summarize key quantitative data for phenylhydrazine and a selection of its substituted derivatives, providing a comparative overview of their physical properties and biological activities.

Table 1: Physical Properties of Selected Substituted Phenylhydrazines

| Compound | Substituent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Phenylhydrazine | - | 100-63-0 | C₆H₈N₂ | 108.14 | 19.5 | 243.5 (decomposes) | Sparingly soluble in water; miscible with ethanol, ether, chloroform, benzene.[4][5] |

| 2-Nitrophenylhydrazine | 2-NO₂ | 3034-19-3 | C₆H₇N₃O₂ | 153.14 | 91-93 | - | - |

| 4-Nitrophenylhydrazine | 4-NO₂ | 100-16-3 | C₆H₇N₃O₂ | 153.14 | 157 (decomposes) | - | - |

| 2,4-Dinitrophenylhydrazine | 2,4-(NO₂)₂ | 119-26-6 | C₆H₆N₄O₄ | 198.14 | 198-202 (decomposes) | - | Slightly soluble in water.[6] |

| 2-Methylphenylhydrazine (o-Tolylhydrazine) | 2-CH₃ | 635-26-7 (HCl salt) | C₇H₁₀N₂ | 122.17 | 190 (decomposes, HCl salt) | - | Soluble in alcohol, chloroform, ether; slightly soluble in cold petroleum ether; very slightly soluble in water.[4] |

| 3-Methylphenylhydrazine (m-Tolylhydrazine) | 3-CH₃ | 637-04-7 (HCl salt) | C₇H₁₀N₂ | 122.17 | 184-194 (decomposes, HCl salt) | - | - |

| 4-Methylphenylhydrazine (p-Tolylhydrazine) | 4-CH₃ | 637-60-5 (HCl salt) | C₇H₁₀N₂ | 122.17 | >200 (decomposes, HCl salt) | - | - |

| 4-Chlorophenylhydrazine | 4-Cl | 1073-70-7 (HCl salt) | C₆H₇ClN₂ | 142.59 | 82-87 | - | - |

Table 2: Biological Activity of Selected Substituted Phenylhydrazine Derivatives

| Derivative Class | Compound Example | Target | Activity Metric | Value | Cell Line / Organism | Reference |

| Phenylhydrazone | (E)-1-(4-fluorobenzylidene)-2-phenylhydrazine | Antifungal | EC₅₀ | 0.870 - 3.26 µg/mL | Various phytopathogenic fungi | [7] |

| Phenylhydrazone | Compound 5H₁ | Antifungal | EC₅₀ | 1.91 mg/L | Rhizoctonia solani | [8] |

| Benzylidene Hydrazine | (E)-1-benzylidene-2-phenylhydrazine | Anticancer | IC₅₀ | > 100 µM | HepG2, MCF-7 | [9] |

| N'-Phenylhydrazide | Compound A₁₁ | Antifungal | MIC₈₀ | 1.9 µg/mL | Candida albicans SC5314 | [10] |

| N'-Phenylhydrazide | Compound B₁₄ | Antifungal | MIC₈₀ | < 4 µg/mL | Fluconazole-resistant C. albicans | [10] |

| N'-Phenylhydrazide | Compound D₅ | Antifungal | MIC₈₀ | < 4 µg/mL | Fluconazole-resistant C. albicans | [10] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of phenylhydrazine and the historically significant Fischer indole synthesis.

Synthesis of Phenylhydrazine from Aniline

This protocol is based on the classical reduction of a diazonium salt.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfite (Na₂SO₃)

-

Sodium Hydroxide (NaOH)

-

Diethyl ether or Benzene

-

Ice

Procedure:

-

Diazotization: Aniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This results in the formation of the benzenediazonium chloride salt.

-

Reduction: The cold diazonium salt solution is then slowly added to a pre-cooled solution of a reducing agent.

-

Using Tin(II) Chloride: A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is used. The addition results in the precipitation of phenylhydrazine hydrochloride.

-

Using Sodium Sulfite: The diazonium salt solution is added to a solution of sodium sulfite. The mixture is then heated to complete the reduction to sodium phenylhydrazine sulfonate.

-

-

Isolation of Phenylhydrazine Hydrochloride: The precipitated phenylhydrazine hydrochloride is collected by filtration and washed with a saturated salt solution.

-

Liberation of the Free Base: The phenylhydrazine hydrochloride is treated with an excess of a strong base, such as sodium hydroxide solution, to liberate the free phenylhydrazine base.

-

Extraction and Purification: The free base is extracted with an organic solvent like diethyl ether or benzene. The organic layer is dried over a suitable drying agent (e.g., anhydrous potassium carbonate) and the solvent is removed by distillation. The resulting phenylhydrazine can be further purified by vacuum distillation.

Fischer Indole Synthesis

This general protocol outlines the synthesis of an indole from a substituted phenylhydrazine and a ketone or aldehyde.

Materials:

-

Substituted Phenylhydrazine

-

Aldehyde or Ketone

-

Acid Catalyst (e.g., Zinc Chloride, Polyphosphoric Acid, or a Brønsted acid like HCl or H₂SO₄)

-

Solvent (e.g., Acetic Acid, Ethanol, or a non-polar solvent like Toluene)

Procedure:

-

Formation of the Phenylhydrazone: The substituted phenylhydrazine and the carbonyl compound (aldehyde or ketone) are dissolved in a suitable solvent, often with a catalytic amount of acid. The mixture is heated to form the corresponding phenylhydrazone. In many cases, this intermediate is not isolated.

-

Cyclization: The acid catalyst is added to the reaction mixture containing the phenylhydrazone. The mixture is then heated, often to high temperatures, to induce the[11][11]-sigmatropic rearrangement and subsequent cyclization. The choice of acid catalyst and reaction conditions is crucial and depends on the specific substrates.[12][13]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and worked up. This typically involves neutralizing the acid, extracting the product into an organic solvent, washing the organic layer, drying it, and removing the solvent. The crude indole product is then purified, usually by recrystallization or column chromatography.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

Conclusion

The discovery of phenylhydrazine by Emil Fischer was a seminal event that has had a lasting impact on chemical and medical sciences. The subsequent development of substituted phenylhydrazines has led to the creation of vital medicines and versatile chemical reagents. The journey from a laboratory curiosity to a cornerstone of synthetic chemistry and drug development highlights the power of fundamental research and the often-unpredictable path of scientific discovery. The continued exploration of substituted phenylhydrazines promises to yield new therapeutic agents and innovative chemical tools, ensuring the legacy of this remarkable class of compounds for years to come.

References

- 1. journals.healio.com [journals.healio.com]

- 2. chemimpex.com [chemimpex.com]

- 3. What is the mechanism of Iproniazid Phosphate? [synapse.patsnap.com]

- 4. o-Tolylhydrazine 97 635-26-7 [sigmaaldrich.com]

- 5. o-Tolylhydrazine | C7H10N2 | CID 68256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Iproniazid - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 10. Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.healio.com [journals.healio.com]

- 12. History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The mechanism of action of antidepressants revised - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Reactivity of (4-Chloro-3-methylphenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloro-3-methylphenyl)hydrazine hydrochloride is a versatile reagent in synthetic organic chemistry, primarily utilized as a precursor for the synthesis of a variety of heterocyclic compounds. Its reactivity is centered around the nucleophilic nature of the hydrazine moiety, enabling its participation in condensation and cyclization reactions. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its physicochemical properties, and detailed experimental protocols for its key transformations. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis of indoles, pyrazoles, and other pharmacologically relevant heterocyclic scaffolds.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][2] |

| Molecular Weight | 193.07 g/mol | [1][2] |

| Appearance | Off-White to Pale Yellow Crystalline Powder | [2] |

| Melting Point | 196-198 °C | [2] |

| Synonyms | (4-Chloro-3-methylphenyl)hydrazine Monohydrochloride | [3] |

| CAS Number | 221687-08-7 | [3] |

Core Reactivity and Key Transformations

The fundamental reactivity of this compound stems from the nucleophilic character of the hydrazine functional group. The presence of the hydrochloride salt enhances its stability and handling properties. In solution, the free base can be generated in situ by the addition of a base, which then acts as a potent bis-nucleophile. The core reactivity can be broadly categorized into the following key transformations:

-

Condensation with Carbonyl Compounds: The primary and most widely utilized reaction of arylhydrazines is their condensation with aldehydes and ketones to form the corresponding arylhydrazones. This reaction is the initial step in several important synthetic methodologies, most notably the Fischer indole synthesis.

-

Cyclization Reactions: The resulting hydrazones or the hydrazine itself can undergo a variety of cyclization reactions with suitable substrates to form a diverse range of heterocyclic systems. These include the formation of five-membered rings such as indoles and pyrazoles, and other heterocycles like triazoles and thiadiazoles.

-

Radical Reactions: Arylhydrazines can also serve as precursors to aryl radicals under specific oxidative conditions, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.[4]

The following sections provide detailed insights and experimental protocols for the most significant of these transformations.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly versatile method for the preparation of indole derivatives. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone.[5]

General Mechanism

The widely accepted mechanism for the Fischer indole synthesis proceeds through the following key steps:

-

Hydrazone Formation: this compound reacts with an enolizable aldehyde or ketone in the presence of an acid catalyst to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[1][1]-Sigmatropic Rearrangement: The enamine undergoes a[1][1]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.

-

Aromatization and Cyclization: The intermediate undergoes aromatization, followed by intramolecular nucleophilic attack to form a cyclic aminal.

-

Elimination of Ammonia: Finally, the elimination of a molecule of ammonia from the cyclic aminal, driven by the formation of the stable aromatic indole ring, yields the final product.

Caption: Fischer Indole Synthesis Workflow

Experimental Protocol: Solvent-Free Synthesis of 6-Chloro-5-methyl-substituted Indoles

This protocol is adapted from a solvent-free approach, which offers benefits in terms of reduced environmental impact and simplified workup procedures.[4]

Materials:

-

This compound

-

Appropriate ketone (e.g., cyclohexanone, acetophenone)

-

p-Toluenesulfonic acid monohydrate or Trichloroacetic acid

Procedure:

-

In a test tube, combine this compound (1.0 mmol) and the desired ketone (1.0 mmol).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 3 mmol) or trichloroacetic acid.

-

Heat the mixture with swirling at a temperature appropriate for the specific ketone (e.g., 100 °C for 5 minutes for some ketones, or up to 250 °C for 1 minute for others).[4]

-

Allow the reaction mixture to cool to room temperature.

-

Add water to the cooled mixture and filter the resulting solid.

-

Wash the solid with water and dry under vacuum to obtain the crude indole derivative.

-

The product can be further purified by recrystallization or column chromatography if necessary.

| Reactant Ketone | Product | Yield (%) |

| Cyclohexanone | 8-Chloro-7-methyl-1,2,3,4-tetrahydrocarbazole | 94 |

| Acetophenone | 6-Chloro-5-methyl-2-phenylindole | 82 |

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a fundamental method for the construction of the pyrazole ring system. It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6]

General Mechanism

The reaction proceeds through the following steps:

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal intermediate.

-

Dehydration: The hemiaminal dehydrates to form a hydrazone intermediate.

-

Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the second carbonyl group.

-

Final Dehydration: A final dehydration step leads to the formation of the aromatic pyrazole ring.

When an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of two regioisomeric pyrazoles can be formed. The regioselectivity can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound.

Caption: Knorr Pyrazole Synthesis Workflow

Experimental Protocol: Synthesis of a 1-(4-Chloro-3-methylphenyl)-3,5-dimethyl-1H-pyrazole

This is a general protocol for the Knorr pyrazole synthesis which can be adapted for this compound.

Materials:

-

This compound

-

Acetylacetone (a 1,3-dicarbonyl compound)

-

Ethanol or Acetic Acid (as solvent)

-

Base (e.g., sodium acetate, if starting from the hydrochloride salt to generate the free base in situ)

Procedure:

-

Dissolve this compound (1.0 mmol) in ethanol or acetic acid in a round-bottom flask.

-

If using the hydrochloride salt, add a base like sodium acetate (1.1 mmol) to neutralize the acid and liberate the free hydrazine.

-

Add acetylacetone (1.0 mmol) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Other Potential Reactivities

Beyond the well-established Fischer indole and Knorr pyrazole syntheses, this compound can be employed in the synthesis of other important heterocyclic systems and can participate in various bond-forming reactions.

Synthesis of Triazoles and Thiadiazoles

Arylhydrazines are valuable starting materials for the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles, which are heterocyclic scaffolds of significant interest in medicinal chemistry.

-

1,2,4-Triazoles: These can be synthesized through various methods, including the Pellizzari reaction (reaction of an acylhydrazine with an amide) or the Einhorn-Brunner reaction (condensation of a hydrazine with a diacylamine).[7]

-

1,3,4-Thiadiazoles: A common route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides, which can be prepared from hydrazines. Alternatively, direct methods involving the reaction of acylhydrazines with a sulfur source are also available.[3]

Role in C-C and C-N Bond Forming Reactions

Recent research has highlighted the utility of arylhydrazines in a broader range of coupling reactions, where they can serve as sources of aryl groups.

-

Radical Arylation: Under oxidative conditions, arylhydrazines can generate aryl radicals, which can then be used to arylate various substrates, including unactivated arenes.[8]

-

Palladium-Catalyzed Coupling: Arylhydrazines have been used as coupling partners in palladium-catalyzed C-N bond-forming reactions to synthesize unsymmetrical azobenzenes.[9]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its core reactivity, centered on the nucleophilic nature of the hydrazine moiety, provides access to a wide array of heterocyclic compounds, most notably indoles and pyrazoles. The detailed protocols and reactivity overview presented in this guide are intended to facilitate its application in the synthesis of novel molecules with potential applications in drug discovery and materials science. Further exploration of its utility in less conventional transformations, such as radical-mediated and transition-metal-catalyzed reactions, is likely to expand its synthetic utility even further.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride [cymitquimica.com]

- 9. chemmethod.com [chemmethod.com]

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis Using (4-Chloro-3-methylphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Fischer indole synthesis utilizing (4-Chloro-3-methylphenyl)hydrazine hydrochloride as a key starting material. This document outlines the synthesis of 6-chloro-7-methyl substituted indoles, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols provided are based on established methodologies for the Fischer indole synthesis and can be adapted for specific research needs.

Introduction to the Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile acid-catalyzed chemical reaction that produces the aromatic heterocycle indole from a phenylhydrazine and an aldehyde or ketone. Discovered in 1883 by Emil Fischer, this reaction remains a cornerstone of heterocyclic chemistry, widely employed in the synthesis of natural products, pharmaceuticals, and functional materials. The indole core is a prominent feature in a vast array of biologically active compounds, including anti-inflammatory agents, antivirals, and anticancer drugs.

The use of substituted phenylhydrazines, such as this compound, allows for the preparation of specifically functionalized indoles. The resulting 6-chloro-7-methylindole derivatives are of particular interest in drug discovery due to the influence of halogen and methyl substituents on the pharmacological properties of the final compounds.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable reagent for the synthesis of substituted indoles that can serve as precursors to a variety of biologically active molecules. For instance, it is a reactant in the preparation of piperidine derivatives, which have been investigated as prolylcarboxypeptidase inhibitors, and phenylpyrazoles as cyclooxygenase-2 (COX-2) inhibitors[1].

While specific examples of drugs derived directly from 6-chloro-7-methylindoles are not extensively documented in publicly available literature, the general class of substituted indoles has shown significant therapeutic potential. The introduction of a chlorine atom at the 6-position and a methyl group at the 7-position of the indole ring can significantly modulate the lipophilicity, metabolic stability, and receptor-binding affinity of the molecule. These modifications are crucial in the rational design of new drug candidates.

Reaction Mechanism and Signaling Pathway

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone. This is followed by tautomerization to an enamine, a[2][2]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to yield the aromatic indole ring.

Caption: General mechanism of the Fischer Indole Synthesis.

Experimental Protocols

The following are generalized protocols for the synthesis of 6-chloro-7-methyl-substituted indoles from this compound. These should be adapted and optimized for specific ketones and desired products.

Protocol 1: Synthesis of 2,3,6-Trichloro-7-methylindole (from Acetone)

Materials:

-

This compound

-

Acetone

-

Glacial Acetic Acid

-

Sodium Hydroxide (1 M solution)

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and acetone (1.1 equivalents).

-

Add glacial acetic acid to the mixture to serve as both the solvent and the acid catalyst.

-

Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Carefully neutralize the acetic acid by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure 2,3,6-trichloro-7-methylindole.

Protocol 2: Synthesis of 8-Chloro-9-methyl-1,2,3,4-tetrahydrocarbazole (from Cyclohexanone)

Materials:

-

This compound

-

Cyclohexanone

-

Ethanol or Methanol

-

Concentrated Sulfuric Acid or Polyphosphoric Acid

-

Sodium Bicarbonate (saturated solution)

-

Diethyl Ether or Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Add cyclohexanone (1 equivalent) to the solution and stir at room temperature to form the hydrazone. The formation of the hydrazone can be monitored by TLC.

-